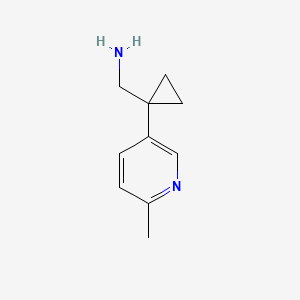
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2 It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further connected to a 6-methylpyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to Methanamine: The cyclopropyl group is then attached to a methanamine moiety through a nucleophilic substitution reaction.
Introduction of the Pyridinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Reduced amine derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(6-methoxy-2-methylpyridin-3-yl)methanamine
- Cyclopropyl(6-fluoro-2-methylpyridin-3-yl)methanamine
Uniqueness
(1-(6-Methylpyridin-3-YL)cyclopropyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
[1-(6-methylpyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2/c1-8-2-3-9(6-12-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3 |
InChI Key |
PAIUGKPMIAZLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



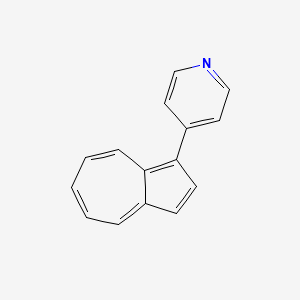

![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![2-(2-{2-[(Triphenylmethyl)sulfanyl]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12628219.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
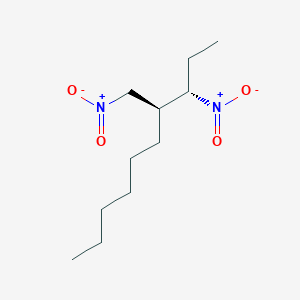
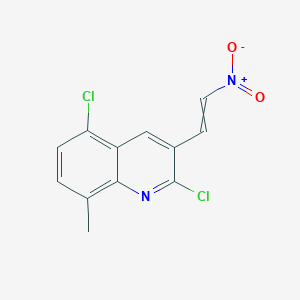
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)

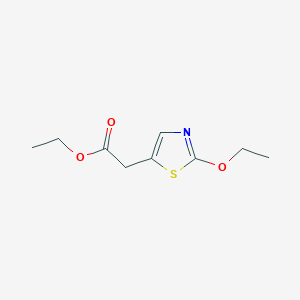
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
